molecular formula C12H24ClNO2 B13509869 Tert-butyl3-(piperidin-2-yl)propanoatehydrochloride

Tert-butyl3-(piperidin-2-yl)propanoatehydrochloride

Cat. No.: B13509869
M. Wt: 249.78 g/mol
InChI Key: RTKOMPJAPJXMPF-UHFFFAOYSA-N
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Description

Piperidine scaffolds are critical in medicinal chemistry due to their basicity and ability to form stable salts, enhancing solubility for pharmaceutical applications. The tert-butyl group confers steric bulk, improving stability against hydrolysis compared to smaller esters like methyl or ethyl . This compound is likely used as an intermediate in synthesizing active pharmaceutical ingredients (APIs), leveraging its piperidine moiety for pharmacological activity modulation.

Properties

Molecular Formula

C12H24ClNO2

Molecular Weight

249.78 g/mol

IUPAC Name

tert-butyl 3-piperidin-2-ylpropanoate;hydrochloride

InChI

InChI=1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)8-7-10-6-4-5-9-13-10;/h10,13H,4-9H2,1-3H3;1H

InChI Key

RTKOMPJAPJXMPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1CCCCN1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride typically involves the esterification of 3-(piperidin-2-yl)propanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting ester is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Methyl α-Phenyl-2-Piperidineacetate Hydrochloride (CAS 23655-65-4)

Structural Differences :

  • Tert-butyl ester vs. methyl ester : The tert-butyl group increases steric hindrance, reducing susceptibility to enzymatic or chemical hydrolysis.

Physicochemical Properties :

Property Tert-butyl 3-(Piperidin-2-yl)Propanoate HCl Methyl α-Phenyl-2-Piperidineacetate HCl
Molecular Formula C12H23NO2·HCl C14H19NO2·HCl
Molecular Weight ~249.46 g/mol ~269.46 g/mol
Key Functional Groups Tert-butyl ester, piperidine, HCl Methyl ester, phenyl, piperidine, HCl
Solubility High water solubility (HCl salt) Moderate in polar solvents

Piperidine-Based Pharmaceutical Impurities (CAS 13002-81-8)

Example Compound: 2-(Methylsulfanyl)-10-[2-[(2RS)-piperidin-2-yl]ethyl]-10H-phenothiazine Hydrochloride Structural Differences:

  • Phenothiazine core: Absent in the tert-butyl compound, indicating divergent therapeutic roles (e.g., antipsychotics vs. intermediates).
  • Sulfanyl group : Introduces sulfur, affecting metabolic pathways and toxicity profiles .

Functional Implications :

  • The tert-butyl compound lacks the phenothiazine moiety, limiting direct pharmacological activity but highlighting its role as a synthetic building block. Piperidine derivatives with phenothiazine are associated with dopamine receptor modulation, whereas the tert-butyl ester focuses on stability during API synthesis .

General Comparison of Piperidine Derivatives

Compound Type Tert-butyl Ester Methyl Ester/Phenyl Derivatives Phenothiazine-Piperidine Hybrids
Stability High (steric protection) Moderate (small ester) Variable (depends on substituents)
Solubility Enhanced by HCl salt Moderate Often low (lipophilic cores)
Pharmaceutical Role Intermediate Intermediate/API precursor API/Impurity
Key References

Biological Activity

Tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride is a chemical compound notable for its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride is C₁₂H₂₃NO₂·HCl. Its structure includes a piperidine ring, which is known for its ability to interact with various biological targets due to its nitrogen atom, allowing it to mimic natural substrates. The tert-butyl ester group enhances its lipophilicity, facilitating cellular penetration and interaction with target proteins.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : Compounds containing piperidine moieties have been shown to inhibit key enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in neurodegenerative disorders like Alzheimer's disease .
  • Receptor Modulation : The piperidine structure allows the compound to bind effectively to various receptors, potentially modulating signaling pathways involved in cancer proliferation and metastasis .

Anticancer Activity

Recent studies highlight the potential anticancer properties of piperidine derivatives, including tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against FaDu hypopharyngeal tumor cells, surpassing the efficacy of established drugs like bleomycin .

Table 1: Comparative Anticancer Activity of Piperidine Derivatives

Compound NameStructureIC50 Value (µM)Reference
Tert-butyl 3-(piperidin-2-yl)propanoate hydrochlorideC₁₂H₂₃NO₂·HClTBD
BleomycinC₃₁H₃₄N₃O₁₃S15
Ethyl 3-(piperidin-4-yl)propanoate hydrochlorideC₁₆H₂₃NO₂·HCl20

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Research indicates that piperidine derivatives can enhance cognitive function by inhibiting cholinesterases, thus increasing acetylcholine levels in the brain. This mechanism is essential for treating Alzheimer's disease and other cognitive impairments .

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueConditionsTarget DataReference
HPLCC18 column, 0.1% FA in ACN/H₂O (70:30), 1 mL/minRetention time: 8.2 min
¹H NMRDMSO-d₆, 400 MHzδ 1.4 (s, 9H, tert-butyl)

Q. Table 2. Solubility in Common Solvents

SolventSolubility (mg/mL)pHNotes
Water12.52.0Hydrate form
Ethanol45.8Anhydrous
DMSO>100For in vitro use

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